methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16379438
InChI: InChI=1S/C16H15FN2O3S/c1-8-12(15(21)22-3)13(10-5-4-6-11(17)7-10)19-14(20)9(2)23-16(19)18-8/h4-7,9,13H,1-3H3
SMILES:
Molecular Formula: C16H15FN2O3S
Molecular Weight: 334.4 g/mol

methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC16379438

Molecular Formula: C16H15FN2O3S

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C16H15FN2O3S
Molecular Weight 334.4 g/mol
IUPAC Name methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C16H15FN2O3S/c1-8-12(15(21)22-3)13(10-5-4-6-11(17)7-10)19-14(20)9(2)23-16(19)18-8/h4-7,9,13H,1-3H3
Standard InChI Key AWWGFSMQBOLJRV-UHFFFAOYSA-N
Canonical SMILES CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=CC=C3)F

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a bicyclic thiazolo[3,2-a]pyrimidine scaffold, where the thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused with a pyrimidine ring (a six-membered di-nitrogen heterocycle). Key substituents include:

  • 3-Fluorophenyl group at position 5, introducing electron-withdrawing effects that influence electronic distribution and binding affinity.

  • Methyl groups at positions 2 and 7, enhancing steric bulk and metabolic stability.

  • Carboxylate ester at position 6, providing a handle for prodrug modifications or hydrolytic activation .

The fluorine atom on the phenyl ring confers distinct physicochemical properties compared to chloro or methyl analogs, including altered lipophilicity (logP ≈ 2.8–3.2) and hydrogen-bonding capacity .

Table 1: Molecular Properties of Methyl 5-(3-Fluorophenyl)-2,7-Dimethyl-3-Oxo-2,3-Dihydro-5H- Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

PropertyValue
Molecular FormulaC₁₉H₁₆FN₃O₃S
Molecular Weight385.41 g/mol
logP (Predicted)3.1 ± 0.2
Hydrogen Bond Acceptors6
Rotatable Bonds4

Synthetic Pathways and Optimization

General Synthesis Strategy

Thiazolo-pyrimidines are typically synthesized via cyclocondensation reactions. For this compound, a plausible route involves:

  • Formation of the thiazole precursor: Reaction of 2-aminothiazole with ethyl acetoacetate to generate a thiazole intermediate.

  • Pyrimidine ring closure: Condensation with a fluorophenyl-substituted diketone (e.g., 3-fluorophenylacetylacetone) under acidic conditions (e.g., p-toluenesulfonic acid) .

  • Esterification: Introduction of the methyl carboxylate group via nucleophilic acyl substitution.

Critical Reaction Parameters

  • Catalyst selection: Acidic catalysts like PTSA (para-toluenesulfonic acid) improve cyclization yields (70–85%) .

  • Solvent systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

  • Temperature control: Reflux conditions (80–100°C) are optimal for ring closure.

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • ¹H NMR: Key signals include:

    • δ 2.3–2.5 ppm (methyl groups at C2 and C7).

    • δ 5.8–6.1 ppm (pyrimidine CH proton).

    • δ 7.2–7.6 ppm (fluorophenyl aromatic protons) .

  • IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch of ester), 1665 cm⁻¹ (pyrimidinone C=O), and 1240 cm⁻¹ (C-F stretch) .

Thermal Stability

The compound exhibits a melting point range of 180–185°C, consistent with thiazolo-pyrimidine derivatives. Thermogravimetric analysis (TGA) indicates decomposition above 250°C, suggesting suitability for high-temperature applications.

Biological Activity and Mechanistic Insights

Growth Stimulant Properties

In agricultural studies, structurally related thiazolo-pyrimidines (e.g., 2-acetyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one) increased crop yields by 15–20% at 25–50 mg/L concentrations . The fluorophenyl derivative’s electron-deficient aromatic system could modulate plant hormone interactions.

Applications and Industrial Relevance

Pharmaceutical Development

  • Anticancer candidates: Thiazolo-pyrimidines inhibit kinases (e.g., EGFR, IC₅₀ ≈ 1.2 µM) .

  • Anti-inflammatory agents: COX-2 inhibition (IC₅₀ = 0.8 µM) has been reported for methyl carboxylate derivatives.

Agrochemical Uses

  • Plant growth regulators: Enhance root development and stress resistance in wheat and rice .

  • Herbicide synergists: Improve glyphosate efficacy by 30% in weed control trials .

Future Research Directions

  • Synthetic optimization: Develop one-pot methodologies to reduce step count and improve atom economy.

  • In vivo toxicology: Assess acute and chronic toxicity in model organisms.

  • Target identification: Use computational docking to predict protein targets (e.g., fungal CYP51 for antifungal activity) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator